Cas no 2228547-85-9 (methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate
- methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate
- 2228547-85-9
- EN300-1787534
-
- インチ: 1S/C11H17N3O3/c1-14-9(3-8(13-14)10(16)17-2)11(6-12)4-7(15)5-11/h3,7,15H,4-6,12H2,1-2H3
- InChIKey: YGTQIACIJXSKAR-UHFFFAOYSA-N
- SMILES: OC1CC(C2=CC(C(=O)OC)=NN2C)(CN)C1
計算された属性
- 精确分子量: 239.12699141g/mol
- 同位素质量: 239.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 90.4Ų
methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787534-1.0g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1787534-0.25g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1787534-5.0g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1787534-1g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1787534-10g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1787534-0.5g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1787534-0.1g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1787534-2.5g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1787534-0.05g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1787534-10.0g |
methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate |
2228547-85-9 | 10g |
$7927.0 | 2023-06-02 |
methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 5-[1-(Aminomethyl)-3-Hydroxycyclobutyl]-1-Methyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
The compound methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228547-85-9) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of organic compounds known for their complex structures and diverse functionalities, making them valuable in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as stereo-selective synthesis and catalytic asymmetric synthesis. These techniques not only enhance the efficiency of production but also ensure the high purity and structural integrity required for its application in research and development.
The molecular structure of methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate is characterized by a pyrazole ring, a cyclobutane ring, and a carboxylate group. The presence of these functional groups imparts unique chemical properties, including hydrogen bonding capabilities and potential for bioisosteric replacements, which are crucial in drug design.
One of the most promising areas of research involving this compound is its role in drug discovery. The pyrazole moiety is known for its ability to act as a scaffold in medicinal chemistry, facilitating interactions with various biological targets such as enzymes and receptors. Recent studies have explored its potential as an inhibitor of specific kinases, which are key players in cellular signaling pathways implicated in diseases like cancer.
In addition to its pharmacological applications, this compound has shown promise in agricultural chemistry. Its ability to modulate plant growth regulators has led to investigations into its use as a plant growth enhancer or pest control agent. This dual functionality underscores the versatility of the molecule across different scientific domains.
From a synthetic standpoint, the preparation of methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate involves a series of carefully orchestrated reactions, including alkylation, oxidation, and cyclization steps. The optimization of these steps has been significantly aided by computational chemistry tools, which allow researchers to predict reaction outcomes and optimize conditions before experimental work begins.
Moreover, the compound's stereochemistry plays a pivotal role in its biological activity. The presence of chiral centers within its structure necessitates enantioselective synthesis techniques to ensure the production of the desired enantiomer. This is particularly important in pharmaceutical applications where stereochemistry can drastically influence efficacy and safety profiles.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further elucidated the pharmacokinetic properties of this compound. Studies conducted using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Another intriguing aspect of this compound is its potential role in biocatalysis. The hydroxyl group present on the cyclobutane ring could serve as a binding site for enzymes, enabling it to act as a substrate or inhibitor in enzymatic reactions. This opens up possibilities for its use in bioconversion processes or as a tool for studying enzyme mechanisms.
In conclusion, methyl 5-[1-(aminomethyl)-3-hydroxycyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2228547-85-9) stands at the forefront of contemporary chemical research due to its versatile structure and wide-ranging applications. As ongoing studies continue to uncover new facets of its potential, this compound is poised to make significant contributions to both scientific advancement and industrial innovation.
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